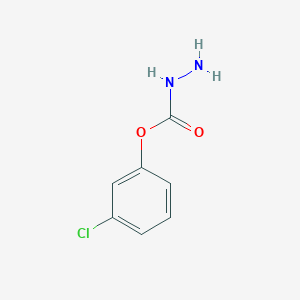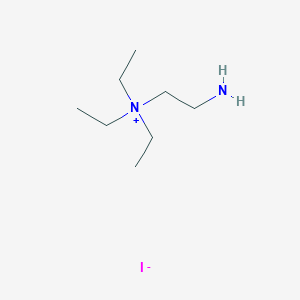![molecular formula C6H6N2O B12569900 3H-[1,2,4]Oxadiazolo[4,3-A]pyridine CAS No. 201943-84-2](/img/structure/B12569900.png)
3H-[1,2,4]Oxadiazolo[4,3-A]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-[1,2,4]Oxadiazolo[4,3-A]pyridine is a heterocyclic compound that features a fused ring system consisting of an oxadiazole ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-[1,2,4]Oxadiazolo[4,3-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with methyl ketones in the presence of a base such as potassium carbonate (K₂CO₃), which facilitates the cyclization process . Another method employs the use of iodine (I₂) as a catalyst in a metal-free domino protocol, which also promotes cyclization and deacylation .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of environmentally benign solvents and catalysts is also a consideration in industrial settings to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3H-[1,2,4]Oxadiazolo[4,3-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced oxadiazole compounds. Substitution reactions can introduce a wide range of functional groups onto the oxadiazole-pyridine scaffold.
Wissenschaftliche Forschungsanwendungen
3H-[1,2,4]Oxadiazolo[4,3-A]pyridine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3H-[1,2,4]Oxadiazolo[4,3-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. This interaction can lead to the modulation of various biological processes, such as cell signaling, metabolism, and gene expression . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Vergleich Mit ähnlichen Verbindungen
3H-[1,2,4]Oxadiazolo[4,3-A]pyridine can be compared with other similar compounds, such as:
1,2,4-Oxadiazole: A related compound with a similar oxadiazole ring but without the fused pyridine ring.
1,3,4-Oxadiazole: Another isomer of oxadiazole with different substitution patterns.
1,2,5-Oxadiazole:
The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and steric properties that can be exploited in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
201943-84-2 |
|---|---|
Molekularformel |
C6H6N2O |
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
3H-[1,2,4]oxadiazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H6N2O/c1-2-4-8-5-9-7-6(8)3-1/h1-4H,5H2 |
InChI-Schlüssel |
SGJHWYHFLOCBOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1N2C=CC=CC2=NO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-[Sulfanediylbis(methylene)]dipyridine](/img/structure/B12569832.png)
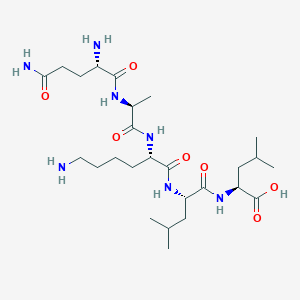
![N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12569848.png)
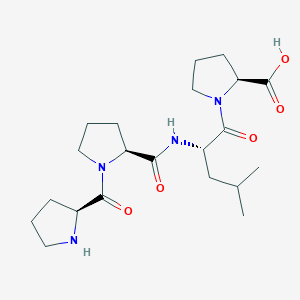
methanone](/img/structure/B12569880.png)
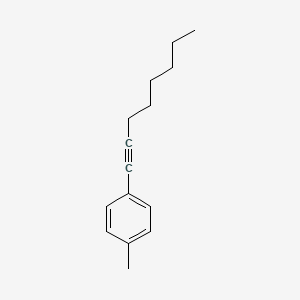
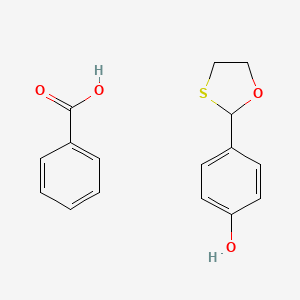
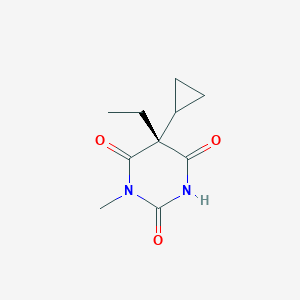


![2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide](/img/structure/B12569910.png)
